molecular formula C21H21FN4O3S2 B2524643 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894948-40-4

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2524643
CAS RN: 894948-40-4
M. Wt: 460.54
InChI Key: VCVZQMHJAGLYCT-UHFFFAOYSA-N
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Description

The compound "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity, including antiviral and anticancer properties. The molecule consists of a pyrimidine ring system, which is a common feature in many biologically active compounds, and is substituted with various functional groups that could influence its activity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Such methods could potentially be adapted for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including crystallography and spectroscopy. For example, the crystal structures of similar acetamide derivatives have been determined, revealing folded conformations and intramolecular hydrogen bonding that stabilize the molecules . These structural features are likely to be important in the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in interactions with biological targets. For instance, the thioacetamide bridge in related compounds suggests potential for redox reactions or interactions with metal ions . The presence of amino groups also implies the possibility of forming hydrogen bonds or engaging in proton transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of both hydrophobic (isopropylphenyl) and hydrophilic (amino and sulfonyl) groups in the molecule suggests a degree of amphiphilicity, which could affect its solubility and interaction with biological membranes . The crystalline nature of some related compounds indicates that they may have well-defined melting points and could be suitable for formulation as solid dosage forms .

Scientific Research Applications

Radiosynthesis for PET Imaging

This compound class, including structurally related molecules, has been investigated for its potential in radiochemistry, specifically for positron emission tomography (PET) imaging. The synthesis of fluorine-18 labeled compounds, like [18F]DPA-714, which shares a structural resemblance, underscores the utility of these molecules in imaging translocator protein (18 kDa), an early biomarker of neuroinflammatory processes. This application highlights the compound's relevance in neurology and oncology for in vivo diagnostic purposes (Dollé et al., 2008).

Antitumor Activity

Research into novel antitumor acetamide derivatives, including pyrrole, pyrrolopyrimidine, and others, demonstrates the broad antitumor potential of compounds within this chemical family. These studies suggest that modifications of the core structure could lead to more effective cancer treatments, comparing favorably against reference drugs like doxorubicin (Alqasoumi et al., 2009).

Quantum Chemical Insights and Antiviral Activity

The molecular structure and interactions of similar compounds have been explored through quantum chemical analysis, providing insights into their hydrogen-bonded interactions and potential antiviral activity against COVID-19 by docking against SARS-CoV-2 protein. This research indicates a promising avenue for the development of antiviral drugs based on this compound's framework (Mary et al., 2020).

Crystal Structure Analysis

The crystal structures of compounds with similar moieties have been determined, revealing their conformational properties and potential for interaction with biological targets. Such analyses are crucial for understanding the biological activity of these compounds and for guiding the design of derivatives with enhanced therapeutic properties (Subasri et al., 2016).

Synthesis and Molecular Corroboration for Medicinal Importance

The synthesis of novel compounds derived from this chemical class, aimed at exploring their medicinal importance through in silico, in vitro, and cytotoxicity validations, has been reported. This work emphasizes the potential of these compounds in drug discovery, particularly for conditions like inflammation and breast cancer (Thangarasu et al., 2019).

properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVZQMHJAGLYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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